molecular formula C13H10FNO3 B6365362 5-(2-Fluoro-4-methoxyphenyl)picolinic acid CAS No. 1261949-45-4

5-(2-Fluoro-4-methoxyphenyl)picolinic acid

Cat. No.: B6365362
CAS No.: 1261949-45-4
M. Wt: 247.22 g/mol
InChI Key: FEWHNRWCVQODCD-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a picolinic acid moiety attached to a 2-fluoro-4-methoxyphenyl group.

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-9-3-4-10(11(14)6-9)8-2-5-12(13(16)17)15-7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWHNRWCVQODCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(2-Fluoro-4-methoxyphenyl)picolinic acid can be synthesized using various methods. One common approach involves the reaction of picolinic acid with 2-fluoro-4-methoxyaniline in the presence of a suitable condensing agent, such as EDCI or DCC. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial production. The use of efficient condensing agents and optimized reaction conditions can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro and methoxy groups on the aromatic ring.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted derivatives of this compound, while Suzuki–Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for its neuroprotective and antitumor properties.

    Neuroscience: It has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism by which 5-(2-Fluoro-4-methoxyphenyl)picolinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as zinc finger proteins, which play a role in viral replication and cell homeostasis . By binding to these proteins, the compound can disrupt their function, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-picolinic acid: This compound shares a similar picolinic acid moiety but lacks the 2-fluoro-4-methoxyphenyl group.

    Picloram: Another picolinic acid derivative, picloram is used as a herbicide and has different functional groups attached to the picolinic acid core.

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)picolinic acid is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other picolinic acid derivatives.

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